![molecular formula C11H9Br3N2O B14074111 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole CAS No. 101901-58-0](/img/structure/B14074111.png)
2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- is a substituted imidazole derivative known for its unique chemical properties and potential applications in various fields. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of bromine atoms and a methoxyphenyl group in this compound enhances its reactivity and potential utility in scientific research and industrial applications .
Métodos De Preparación
The synthesis of 1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature settings .
Análisis De Reacciones Químicas
1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the removal of bromine atoms or reduction of other functional groups.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO), and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and its potential antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxyphenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparación Con Compuestos Similares
1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- can be compared with other similar compounds, such as:
2,4,5-Tribromoimidazole: Lacks the methoxyphenylmethyl group, resulting in different reactivity and applications.
1-Methyl-2,4,5-tribromoimidazole: Contains a methyl group instead of the methoxyphenylmethyl group, leading to variations in chemical properties and biological activity.
2,4,5-Tribromo-1-[(4-hydroxyphenyl)methyl]imidazole: The presence of a hydroxy group instead of a methoxy group alters its solubility and reactivity.
The uniqueness of 1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
101901-58-0 |
|---|---|
Fórmula molecular |
C11H9Br3N2O |
Peso molecular |
424.91 g/mol |
Nombre IUPAC |
2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C11H9Br3N2O/c1-17-8-4-2-7(3-5-8)6-16-10(13)9(12)15-11(16)14/h2-5H,6H2,1H3 |
Clave InChI |
DPDZWBOJMFBQTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



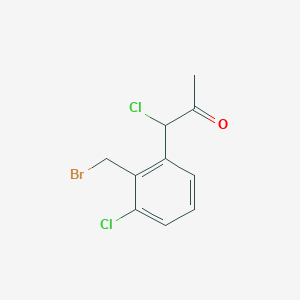
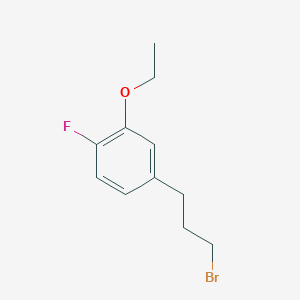
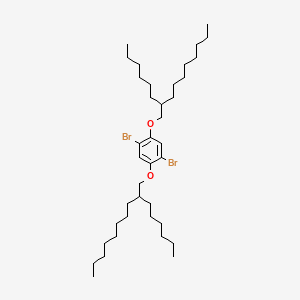
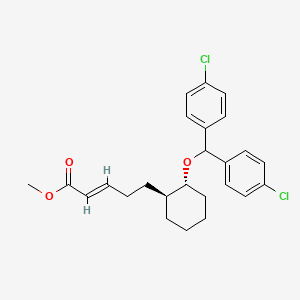
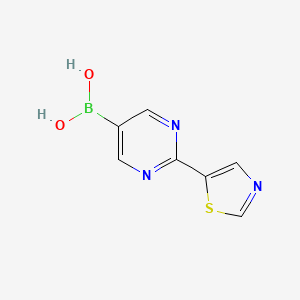
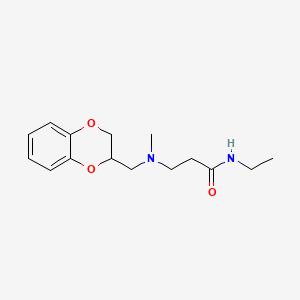
![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
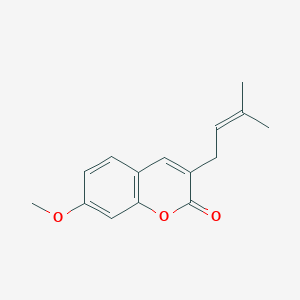


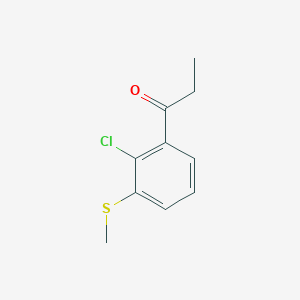
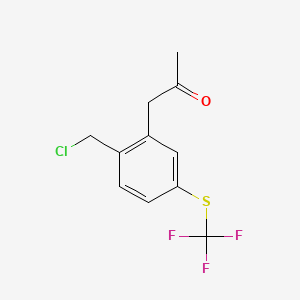
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
